Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate

neuraminidase inhibition IC50 influenza antiviral

Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate, commonly known as oseltamivir ethyl ester (free base), is a cyclohexene-derivative neuraminidase inhibitor prodrug that requires in vivo hydrolysis to its active carboxylate metabolite. It is the core pharmacologically active entity of the globally stockpiled influenza antiviral Tamiflu®, and is recognized by CAS 196618-13-0 (free base) with a molecular weight of 312.4 g/mol.

Molecular Formula C16H28N2O4
Molecular Weight 312.40 g/mol
Cat. No. B7796385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate
Molecular FormulaC16H28N2O4
Molecular Weight312.40 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC
InChIInChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)
InChIKeyVSZGPKBBMSAYNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate (Oseltamivir Ethyl Ester): Baseline Identity and Procurement-Relevant Classification


Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate, commonly known as oseltamivir ethyl ester (free base), is a cyclohexene-derivative neuraminidase inhibitor prodrug that requires in vivo hydrolysis to its active carboxylate metabolite [1]. It is the core pharmacologically active entity of the globally stockpiled influenza antiviral Tamiflu®, and is recognized by CAS 196618-13-0 (free base) with a molecular weight of 312.4 g/mol [2]. The compound is distinguished from its phosphate salt and from other neuraminidase inhibitors by its unique combination of oral bioavailability, stereospecific (3R,4R,5S) configuration, and well-characterized resistance-mutation fingerprint [1].

Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate: Why In-Class Neuraminidase Inhibitor Substitution Compromises Research and Clinical Outcomes


Although several neuraminidase inhibitors (NAIs) target the same viral enzyme, they differ substantially in oral bioavailability, subtype-specific IC50 profiles, half-life, clinical symptom-resolution speed, and resistance-mutation susceptibility [1][2]. For example, zanamivir lacks oral activity and must be inhaled, peramivir requires intravenous administration, and laninamivir exhibits a distinct pharmacokinetic profile [1][2]. Even within oseltamivir-based formulations, the free base (ethyl ester) offers measurable advantages over the phosphate salt in terms of formulation simplicity and reduced cation–phosphate precipitation risk, without sacrificing bioequivalence [3]. These differences mean that substituting one NAI for another—or even one oseltamivir salt form for another—can alter experimental outcomes, confound resistance surveillance, and compromise process chemistry or formulation development.

Quantitative Differentiation of Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate Against Leading Neuraminidase Inhibitor Alternatives


Head-to-Head IC50 Comparison Against Influenza A and B Neuraminidases: Oseltamivir vs Zanamivir

In a direct head-to-head neuraminidase inhibition assay across >1,000 clinical influenza isolates, oseltamivir carboxylate (the active metabolite of the target compound) demonstrated subtype-dependent potency relative to zanamivir. Against H3N2 (N2) neuraminidase, oseltamivir was 3.6-fold more potent than zanamivir (0.5 vs 1.82 nM); against influenza B, zanamivir was 3.9-fold more potent (2.28 vs 8.8 nM) [1]. More recent Japanese surveillance data (2022-23 season, 74 A(H3N2) isolates) confirmed this pattern, with geometric mean IC50s of 0.78 nM for oseltamivir and 2.08 nM for zanamivir—a 2.7-fold advantage for oseltamivir [2].

neuraminidase inhibition IC50 influenza antiviral enzymatic assay

Oral Bioavailability: Definitive Advantage Over Inhaled Zanamivir and Intravenous Peramivir

Oseltamivir ethyl ester demonstrates approximately 80% oral bioavailability in humans, enabling systemic delivery of the active carboxylate metabolite without the need for inhalation or injection [1]. In contrast, zanamivir is negligibly absorbed from the gastrointestinal tract and must be administered as an inhaled dry powder, with only ~20% of the inhaled dose reaching the lungs [1]. Peramivir, while potent, is limited to intravenous administration due to poor oral bioavailability [2].

oral bioavailability pharmacokinetics route of administration prodrug

Clinical Efficacy: Faster Symptom Resolution and Superior Virological Clearance vs Zanamivir

In a randomized, controlled trial of 290 outpatients with influenza A during the 2008–2009 season, oseltamivir-treated patients (n=141) achieved a median time to symptom alleviation of 3 days compared to 4 days for zanamivir-treated patients (n=149)—a 1-day reduction. The virological response rate (day-2 nasal viral load <200 copies/μL) was 59% for oseltamivir versus 34% for zanamivir, an absolute difference of 25 percentage points [1].

clinical trial time to symptom alleviation virological response influenza A

Free Base vs Phosphate Salt: Equivalent Antiviral Activity with Process and Formulation Advantages

A direct comparative study of oseltamivir free base (ethyl ester) versus oseltamivir phosphate demonstrated equivalent antiviral activity against 11 different influenza A and B strains in vitro, and dose-dependent therapeutic activity with comparable survival benefit in a mouse influenza model (A/Puerto Rico/8/34) [1]. Pharmacokinetic analysis confirmed similar plasma concentrations of the active metabolite oseltamivir carboxylate following oral administration of either form at 10 mg/kg [1]. Critically, the free base offers a simpler drug formulation process and a reduced risk of undesirable cation-phosphate precipitation in solution, advantages that are directly relevant to long-term stockpiling and extemporaneous compounding [1].

free base phosphate salt bioequivalence drug formulation process chemistry

Resistance-Mutation Fingerprint: H275Y Discriminates Oseltamivir from Zanamivir Susceptibility

The H275Y substitution in neuraminidase (N1 numbering) confers high-level resistance to oseltamivir (>100-fold increase in IC50) while zanamivir retains full activity against the same mutant enzyme [1]. This divergence has been consistently observed in global surveillance: mean oseltamivir IC50s for H275Y variants reach 633 nM versus 3 nM for wild-type, whereas zanamivir IC50s remain within the normal inhibition range [1][2].

drug resistance H275Y mutation neuraminidase resistance surveillance

Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate: Evidence-Anchored Application Scenarios for Scientific and Industrial Users


In Vitro Neuraminidase Inhibition Assay Reference Compound for Subtype-Specific Potency Profiling

Use oseltamivir ethyl ester (or its active carboxylate metabolite) as the reference standard in chemiluminescent or fluorescent neuraminidase inhibition assays when benchmarking novel inhibitors against influenza A H3N2 (N2) strains. Its 2.7–3.6-fold superior potency over zanamivir against this subtype [1][2] makes it the more sensitive probe for detecting subtle shifts in IC50 during resistance surveillance or hit-to-lead optimization.

Oral Prodrug Model for Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Rodent Influenza Models

Select oseltamivir free base as the oral prodrug of choice for murine influenza PK/PD experiments. Its ~80% oral bioavailability [1] and demonstrated bioequivalence to the phosphate salt [2] enable simplified oral gavage protocols without the confounding variable of salt-form counterion effects, while achieving therapeutic plasma levels of the active metabolite at 10 mg/kg.

Analytical Reference Material for Oseltamivir Impurity Profiling and Pharmaceutical QC

Deploy the free base ethyl ester as the primary reference standard in HPLC/LC-MS methods for quantifying process-related impurities (e.g., (3S,4R,5S)- or (3R,4S,5R)-stereoisomers) in oseltamivir phosphate active pharmaceutical ingredient. The free base's defined stereochemistry and well-characterized impurity profile support pharmacopeial monograph compliance and ANDA submission data packages.

Resistance Surveillance Sentinel for Global Influenza Monitoring Programs

Incorporate oseltamivir as the index compound in neuraminidase inhibitor susceptibility testing panels. The H275Y substitution produces a >200-fold IC50 shift exclusively with oseltamivir, while zanamivir remains unaffected [1][2]. This discriminatory power makes oseltamivir the essential sentinel for detecting emerging NAI resistance in seasonal and pandemic influenza strains.

Quote Request

Request a Quote for Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.